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Compound of Interest

Compound Name: (S)-Zovegalisib

Cat. No.: B12370502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-Zovegalisib, also known as RLY-2608, is a pioneering, orally active, allosteric inhibitor of

the p110α catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] Developed by

Relay Therapeutics, this compound is engineered to selectively target cancer-associated

mutations in the PIK3CA gene, which are highly prevalent in various solid tumors, including up

to 40% of hormone receptor-positive (HR+) breast cancers.[3][4] Unlike traditional orthosteric

inhibitors that bind to the highly conserved ATP pocket and inhibit both wild-type (WT) and

mutant forms of PI3Kα, (S)-Zovegalisib's allosteric mechanism provides a high degree of

selectivity for mutant PI3Kα.[3][5] This innovative approach aims to decouple the potent

antitumor activity from the dose-limiting toxicities, such as hyperglycemia and hyperinsulinemia,

that are commonly associated with the inhibition of WT PI3Kα.[3][4]

Chemical Structure and Properties
(S)-Zovegalisib is the S-enantiomer of Zovegalisib.[1] Its chemical identity and key

physicochemical properties are summarized below.

Chemical Structure:

(S)-Zovegalisib (RLY-2608) Chemical Structure

(Image source: MedChemExpress)
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Property Value

IUPAC Name

N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-

[3][6][7]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-

dihydroisoindol-4-yl]-3-fluoro-5-

(trifluoromethyl)benzamide[8]

Molecular Formula C₂₉H₁₄ClF₅N₆O₂[9]

Molecular Weight 608.91 g/mol [9]

CAS Number 2733573-93-6[1]

SMILES

O=C1N--INVALID-LINK--

C(C1=C3)=C(NC(C4=CC(F)=CC(C(F)

(F)F)=C4)=O)C=C3C5=C(C#N)N6C(C=C5)=NC

=N6[1]

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway
(S)-Zovegalisib is a first-in-class allosteric inhibitor that selectively binds to a novel cryptic

pocket in mutant PI3Kα.[3][5] This binding event stabilizes an inactive conformation of the

enzyme, thereby inhibiting its kinase activity. The PI3K pathway is a critical signaling cascade

that regulates cell growth, proliferation, survival, and metabolism. In many cancers, mutations

in PIK3CA lead to constitutive activation of PI3Kα, driving oncogenesis. By selectively inhibiting

the mutant enzyme, (S)-Zovegalisib effectively downregulates the PI3K/AKT/mTOR signaling

pathway in cancer cells while sparing the wild-type PI3Kα that is essential for normal

physiological processes, such as glucose homeostasis.[3][10]
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Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of (S)-Zovegalisib.
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Preclinical and Clinical Development
(S)-Zovegalisib has demonstrated promising preclinical activity, showing potent and selective

inhibition of mutant PI3Kα in biochemical and cellular assays.[11] In vivo studies using

xenograft models of human cancers with PIK3CA mutations have shown significant tumor

growth inhibition without the adverse effects on glucose metabolism observed with non-

selective PI3Kα inhibitors.[3]

These encouraging preclinical findings have led to the initiation of the first-in-human Phase 1/2

clinical trial, ReDiscover (NCT05216432).[6][7] This study is evaluating the safety, tolerability,

and preliminary efficacy of (S)-Zovegalisib as a monotherapy in patients with advanced solid

tumors harboring PIK3CA mutations, and in combination with fulvestrant in patients with HR+,

HER2- advanced breast cancer.[6]

Key Experimental Protocols
Biochemical Assays for PI3Kα Inhibition
Objective: To determine the in vitro potency and selectivity of (S)-Zovegalisib against wild-type

and mutant PI3Kα.

Methodology:

Enzyme Activity Assay: The kinase activity of recombinant human PI3Kα (wild-type and

various mutants, e.g., H1047R, E542K, E545K) is measured using a biochemical assay that

detects the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

IC₅₀ Determination: Serial dilutions of (S)-Zovegalisib are incubated with the PI3Kα enzyme,

ATP, and the lipid substrate PIP2. The reaction is allowed to proceed for a defined period,

and the amount of PIP3 generated is quantified, often using a luminescence-based or

fluorescence-based detection method. The half-maximal inhibitory concentration (IC₅₀) is

calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12370502?utm_src=pdf-body
https://www.medchemexpress.com/rly-2608.html
https://aacr.figshare.com/articles/journal_contribution/Supplemental_Text_from_Discovery_and_Clinical_Proof-of-Concept_of_RLY-2608_a_First-in-Class_Mutant-Selective_Allosteric_PI3K_Inhibitor_That_Decouples_Antitumor_Activity_from_Hyperinsulinemia/25183934
https://pubmed.ncbi.nlm.nih.gov/37916956/
https://relaytx.com/wp-content/uploads/2023/04/Varkaris-AACR-2023-RLY-2608_vPRESENT_17april2023.pdf
https://www.benchchem.com/product/b12370502?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37916956/
https://www.benchchem.com/product/b12370502?utm_src=pdf-body
https://www.benchchem.com/product/b12370502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme (S)-Zovegalisib IC₅₀ (nM)

PI3Kα WT ~48

PI3Kα H1047R ~4

PI3Kα E542K <10

PI3Kα E545K <10

(Data compiled from multiple sources indicating high potency against mutants with selectivity

over wild-type)[11]

Cellular Assays for PI3K Pathway Inhibition
Objective: To assess the ability of (S)-Zovegalisib to inhibit PI3K signaling and cell proliferation

in cancer cell lines.

Methodology:

pAKT Western Blotting or HTRF:PIK3CA-mutant (e.g., T47D, MCF7) and wild-type cancer

cell lines are treated with increasing concentrations of (S)-Zovegalisib for a specified time

(e.g., 2 hours).[3] Cells are then lysed, and the levels of phosphorylated AKT (pAKT), a

downstream marker of PI3K activity, are measured by Western blotting or a high-throughput

method like Homogeneous Time-Resolved Fluorescence (HTRF).

Cell Viability/Proliferation Assay: Cells are seeded in multi-well plates and treated with a

range of (S)-Zovegalisib concentrations for an extended period (e.g., 3-5 days).[2] Cell

viability is assessed using assays such as CellTiter-Glo® (CTG), which measures ATP levels

as an indicator of metabolically active cells.

In Vitro Assays In Vivo Studies

Biochemical Assay
(IC50 Determination)

Cellular Assay
(pAKT, Viability)

Confirms Cellular Activity
Xenograft Model
(Tumor Growth)

Leads to In Vivo Testing Pharmacodynamics
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Caption: General experimental workflow for the evaluation of (S)-Zovegalisib.

In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy and tolerability of (S)-Zovegalisib in animal

models of PIK3CA-mutant cancer.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted

with human cancer cells harboring PIK3CA mutations (e.g., T47D, MCF7).[3]

Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are

randomized into treatment groups and receive (S)-Zovegalisib (e.g., 25-100 mg/kg, orally,

twice daily), a vehicle control, or a comparator drug.[2]

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors

may be excised for pharmacodynamic analysis (e.g., pAKT levels).

Metabolic Monitoring: To assess the impact on glucose homeostasis, blood samples are

collected to measure glucose and insulin levels.[3]

Data Presentation:

Xenograft Model Treatment Outcome

T47D (H1047R)
(S)-Zovegalisib (100 mg/kg,

BID)

Significant tumor growth

inhibition

MCF7 (E545K)
(S)-Zovegalisib (100 mg/kg,

BID)

Significant tumor growth

inhibition

(Representative data based on preclinical findings)[3]

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12370502?utm_src=pdf-body-img
https://www.benchchem.com/product/b12370502?utm_src=pdf-body
https://www.benchchem.com/product/b12370502?utm_src=pdf-body
https://aacr.figshare.com/articles/journal_contribution/Supplemental_Text_from_Discovery_and_Clinical_Proof-of-Concept_of_RLY-2608_a_First-in-Class_Mutant-Selective_Allosteric_PI3K_Inhibitor_That_Decouples_Antitumor_Activity_from_Hyperinsulinemia/25183934
https://www.benchchem.com/product/b12370502?utm_src=pdf-body
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-23-0944/3397785/cd-23-0944.pdf
https://aacr.figshare.com/articles/journal_contribution/Supplemental_Text_from_Discovery_and_Clinical_Proof-of-Concept_of_RLY-2608_a_First-in-Class_Mutant-Selective_Allosteric_PI3K_Inhibitor_That_Decouples_Antitumor_Activity_from_Hyperinsulinemia/25183934
https://aacr.figshare.com/articles/journal_contribution/Supplemental_Text_from_Discovery_and_Clinical_Proof-of-Concept_of_RLY-2608_a_First-in-Class_Mutant-Selective_Allosteric_PI3K_Inhibitor_That_Decouples_Antitumor_Activity_from_Hyperinsulinemia/25183934
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(S)-Zovegalisib (RLY-2608) represents a significant advancement in the targeted therapy of

PIK3CA-mutant cancers. Its unique allosteric mechanism of action confers high selectivity for

mutant PI3Kα, offering the potential for a wider therapeutic window compared to conventional

orthosteric inhibitors. The robust preclinical data and the ongoing clinical evaluation underscore

the promise of (S)-Zovegalisib as a novel and effective treatment for a large population of

cancer patients with limited therapeutic options. Further clinical investigation will be crucial to

fully elucidate its efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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